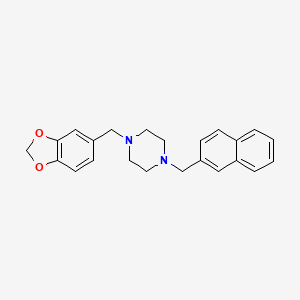
N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied in scientific research. It is a potent agonist of the cannabinoid receptor CB1 and has been used as a tool compound to study the endocannabinoid system and its role in various physiological processes.
作用機序
N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide is a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and other tissues. Activation of the CB1 receptor by N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide leads to the inhibition of adenylyl cyclase, which decreases the production of cyclic AMP and modulates various downstream signaling pathways. N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide also activates mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pain signaling, and the regulation of immune function. N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide has also been shown to have neuroprotective effects and to modulate the expression of genes involved in synaptic plasticity and neurogenesis.
実験室実験の利点と制限
N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide has several advantages as a tool compound for scientific research. It is a potent and selective agonist of the CB1 receptor, which allows for the specific modulation of the endocannabinoid system. N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide is also stable and easy to synthesize, which makes it readily available for use in laboratory experiments. However, N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for research on N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide and the endocannabinoid system. One area of interest is the development of new drugs targeting the endocannabinoid system for the treatment of various diseases, including pain, inflammation, and addiction. Another area of interest is the investigation of the role of the endocannabinoid system in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the signaling pathways and physiological processes regulated by the endocannabinoid system and its modulation by compounds such as N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide.
合成法
N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide can be synthesized by a multi-step process starting from piperidine. The first step involves the protection of the nitrogen atom in piperidine with a tert-butyloxycarbonyl (Boc) group. This is followed by the addition of a cyclopropyl group to the nitrogen atom using a Grignard reagent. The resulting compound is then deprotected to remove the Boc group and further functionalized to introduce the 3-carboxamide group.
科学的研究の応用
N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used to investigate the effects of cannabinoids on neuronal signaling, inflammation, pain, and addiction. N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide has also been used as a tool compound to study the pharmacology of the CB1 receptor and to develop new drugs targeting the endocannabinoid system.
特性
IUPAC Name |
N-cyclopropyl-1-[1-(2,2-dimethylpropyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O/c1-19(2,3)14-21-11-8-17(9-12-21)22-10-4-5-15(13-22)18(23)20-16-6-7-16/h15-17H,4-14H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTYMHSTEWGZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(CC1)N2CCCC(C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1'-(2,2-dimethylpropyl)-1,4'-bipiperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-benzothiazol-2(3H)-ylidene)-4-[cyclohexyl(methyl)amino]-3-oxobutanenitrile](/img/structure/B6046383.png)
![6-bromo-2-(4-ethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B6046388.png)
![N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B6046396.png)

![N-{[(5-ethyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}benzamide](/img/structure/B6046414.png)
![4-hydroxy-6-methyl-3-[2-(3-thienyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B6046421.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6046441.png)
![6-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6046448.png)
![N-[3-(4-bromo-2-chlorophenoxy)propyl]-1,2-ethanediamine oxalate](/img/structure/B6046457.png)
![5-(3-methoxyphenyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B6046470.png)
![5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B6046475.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6046476.png)
![N~2~-(3-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6046493.png)
![5-methyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-3-thiophenecarbohydrazide](/img/structure/B6046501.png)